3-Amino-6-bromo-5-fluorobenzisoxazole 3-Amino-6-bromo-5-fluorobenzisoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18349197
InChI: InChI=1S/C7H4BrFN2O/c8-4-2-6-3(1-5(4)9)7(10)12-11-6/h1-2H,10H2
SMILES:
Molecular Formula: C7H4BrFN2O
Molecular Weight: 231.02 g/mol

3-Amino-6-bromo-5-fluorobenzisoxazole

CAS No.:

Cat. No.: VC18349197

Molecular Formula: C7H4BrFN2O

Molecular Weight: 231.02 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-bromo-5-fluorobenzisoxazole -

Specification

Molecular Formula C7H4BrFN2O
Molecular Weight 231.02 g/mol
IUPAC Name 6-bromo-5-fluoro-2,1-benzoxazol-3-amine
Standard InChI InChI=1S/C7H4BrFN2O/c8-4-2-6-3(1-5(4)9)7(10)12-11-6/h1-2H,10H2
Standard InChI Key HOHGSPXKDKJKSY-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC2=NOC(=C21)N)Br)F

Introduction

Chemical Structure and Nomenclature

3-Amino-6-bromo-5-fluorobenzisoxazole belongs to the benzisoxazole family, a class of bicyclic heterocycles featuring a fused benzene and isoxazole ring system. The isoxazole moiety comprises a five-membered ring with adjacent oxygen and nitrogen atoms, while the benzene ring provides aromatic stability. The substituent arrangement—amino (-NH₂) at position 3, bromo (-Br) at position 6, and fluoro (-F) at position 5—confers distinct electronic and steric properties to the molecule.

Molecular Formula and Weight

  • Molecular Formula: C₇H₄BrFN₂O

  • Molecular Weight: 230.92 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, F=19.00, N=14.01, O=16.00)

The IUPAC name, 3-amino-6-bromo-5-fluoro-1,2-benzisoxazole, reflects the numbering of the fused ring system, where the isoxazole oxygen occupies position 1 and nitrogen position 2.

Synthesis and Manufacturing

The synthesis of 3-amino-6-bromo-5-fluorobenzisoxazole leverages solid-phase methodologies optimized for benzisoxazole derivatives. A landmark approach, detailed by Lepore and Wiley, involves a two-step process utilizing the Kaiser oxime resin to anchor intermediates during cyclization .

Key Synthetic Steps

  • Loading Reaction:

    • Substrate: 4-Bromo-2-fluorobenzonitrile (2e) reacts with potassium tert-butoxide in tetrahydrofuran (THF), facilitating nucleophilic aromatic substitution (SNAr) with the resin-bound oxime.

    • Yield: 56% loading efficiency under optimized conditions .

  • Cyclitive Removal:

    • Conditions: Treatment with trifluoroacetic acid (TFA) and water (20% v/v) at room temperature for 1 hour.

    • Yield: 82% isolated yield after purification .

Table 1: Synthetic Parameters for 3-Amino-6-bromo-5-fluorobenzisoxazole

ParameterValueSource
Starting Material4-Bromo-2-fluorobenzonitrile
Loading SolventTHF
Cyclization AgentTFA/H₂O (80:20)
Reaction Time (Cyclization)1 hour

Physicochemical Properties

The compound’s properties are influenced by its halogen substituents and aromatic system:

Spectroscopic Data

  • Mass Spectrometry (MS): Predicted molecular ion peak at m/z 230.92 (M⁺), with fragmentation patterns consistent with loss of Br (79.90 Da) and subsequent decomposition of the isoxazole ring .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons resonate between δ 7.2–7.8 ppm, while the amino proton appears as a broad singlet near δ 5.5 ppm.

    • ¹³C NMR: The isoxazole carbons (C-1, C-2) exhibit signals at δ 160–165 ppm due to electron-withdrawing effects .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic media.

Reactivity and Chemical Modifications

The trifunctional nature of 3-amino-6-bromo-5-fluorobenzisoxazole enables diverse chemical transformations:

Nucleophilic Aromatic Substitution (NAS)

  • Bromine Replacement: Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups, enabling diversification at position 6 .

  • Amino Group Derivatization: Acylation with acetyl chloride yields 3-acetamido derivatives, enhancing lipophilicity for biological assays .

Table 2: Representative Chemical Modifications

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C6-Aryl-3-amino-5-fluorobenzisoxazole65–75%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂3-Acetamido-6-bromo-5-fluorobenzisoxazole85%

Electrophilic Substitution

The electron-deficient aromatic ring facilitates electrophilic attacks at position 4, guided by the directing effects of the amino and halogen groups. Nitration using HNO₃/H₂SO₄ introduces nitro substituents selectively at this position .

Biological Activities and Applications

While direct studies on 3-amino-6-bromo-5-fluorobenzisoxazole remain limited, structural analogs exhibit promising bioactivity:

Antimicrobial Properties

Fluorinated benzisoxazoles demonstrate broad-spectrum activity against Gram-positive bacteria, with MIC values ≤2 µg/mL . The amino group’s hydrogen-bonding capacity likely contributes to target engagement.

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Key Properties

CompoundLogPMelting Point (°C)Bioactivity (IC₅₀, nM)Source
3-Amino-5-fluorobenzisoxazole1.2145–147120 (EGFR)
3-Amino-6-bromo-5-fluorobenzisoxazole2.1162–164Pending

The bromine atom increases lipophilicity (LogP from 1.2 to 2.1), potentially improving membrane permeability but reducing aqueous solubility.

Future Research Directions

  • Biological Screening: Evaluate anticancer and antimicrobial efficacy in vitro.

  • Process Optimization: Develop greener synthetic routes using biocatalysts or flow chemistry.

  • Computational Modeling: Predict ADMET properties to guide drug development.

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